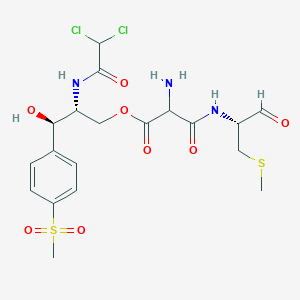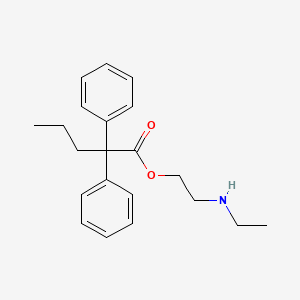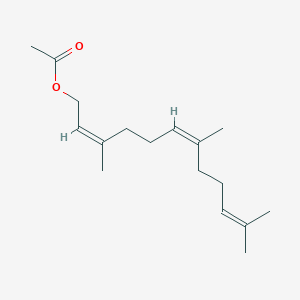
Quinoline-7-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
- Fluorogenic Derivatizing Reagent : Quinolinecarbaldehydes, including Quinoline-7-carbaldehyde, have been used as fluorogenic derivatizing reagents for liquid chromatography. A study demonstrated the synthesis and characterization of such compounds for high-sensitivity analysis of amino acids by laser-induced fluorescence (Beale et al., 1990).
- Electrochemical and Spectroscopic Characterization : Quinolinecarbaldehydes, including variants at the C7 position, were synthesized using classical methods like Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis. The electrochemical properties of these compounds were investigated, revealing a correlation between chemical structure and redox potentials (Wantulok et al., 2020).
Molecular Structure Analysis
- Molecular and Crystal Structures : The molecular and crystal structures of this compound derivatives have been extensively studied. For instance, research on linkage and geometrical isomers of ruthenium(II) complexes with quinoline-2-carbaldehyde provided insights into the molecular structures of these compounds (Mori et al., 2014).
Chemical Reactions and Properties
- Formation of Schiff Bases and Hydrazone Derivatives : Quinolinecarbaldehydes can react with various amino compounds to form Schiff bases and hydrazones. These derivatives have been characterized spectroscopically and their structures determined (Dinh et al., 2015).
- Multifold Bond Cleavage and Formation : Quinolinecarbaldehydes can undergo multifold bond cleavage and formation, as demonstrated in a study involving the synthesis of carbaldehyde dimethyl acetals from quinoxalines and benzothiazoles (Liu et al., 2013).
Physical Properties Analysis
- Vibrational Spectra Studies : Experimental and theoretical studies on the vibrational spectra of quinoline-4-carbaldehyde provided insights into its physical properties. The study included analysis of FT-IR and Raman spectra, contributing to a better understanding of the physical characteristics of quinolinecarbaldehydes (Kumru et al., 2013).
Chemical Properties Analysis
- Chemoselective Oxidation : Quinoline-4-carbaldehydes have been synthesized via chemoselective oxidation, highlighting the chemical properties of quinolinecarbaldehydes. This method demonstrates the metal-free and mild conditions suitable for synthesizing quinolinecarbaldehydes (Xu et al., 2021).
- Spectroscopic Properties : Detailed studies on the spectroscopic properties of quinoline-7-carboxaldehyde have been conducted, including FT-IR, Raman, and UV-Vis spectra analyses. These studies aid in understanding the chemical properties of this compound (Kumru et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Quinoline-7-carbaldehyde has been a focus in the synthesis of various quinoline ring systems and related analogs. The chemical processes used to construct these systems, like the Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods, have been extensively studied. These methods are pivotal in creating fused or binary quinoline-core heterocyclic systems, demonstrating the versatility of this compound in synthetic chemistry (Hamama et al., 2018).
Inhibition Properties
Quinoline derivatives, including those related to this compound, have shown potential as corrosion inhibitors. Specifically, their efficacy in protecting metals like mild steel from corrosion in acidic environments has been demonstrated through electrochemical techniques and molecular dynamic simulations. These studies reveal how these compounds behave as mixed-type inhibitors and adhere to metal surfaces, forming protective layers (Lgaz et al., 2017).
Antimicrobial and Antioxidant Activities
Several novel this compound derivatives have been synthesized and tested for their antimicrobial and antioxidant properties. These compounds have shown significant activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Their radical scavenging activities, as measured by assays like DPPH, indicate their potential as effective antioxidants. Such properties make them candidates for further exploration in pharmaceutical applications (Abdi et al., 2021).
Anticancer Potential
Research has also been conducted on this compound derivatives to evaluate their potential in cancer treatment. Some derivatives have been tested for their cytotoxic effects on various cancer cell lines, showing promising results. These studies suggest the potential of these compounds in developing new anticancer agents (Korcz et al., 2018).
Optical and Electronic Properties
This compound and its derivatives have been studied for their optical and electronic properties, which are relevant in fields like nonlinear optics and materials science. Investigations into their vibrational spectroscopy and theoretical calculations reveal insights into their electronic structures, which could be beneficial for designing advanced materials with specific optical properties (Sheeja et al., 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
quinoline-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c12-7-8-3-4-9-2-1-5-11-10(9)6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINWAFCAQPFBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405701 | |
| Record name | quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49573-30-0 | |
| Record name | quinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Quinolinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to obtain quinoline-7-carbaldehydes?
A1: [, ] Several synthetic methods have been employed to produce quinoline-carbaldehydes, with variations depending on the desired substitution pattern. For quinoline-7-carbaldehydes, the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction stand out as viable options.
Q2: How do the structural modifications on the quinoline ring, particularly the introduction of a trifluoromethylthio group, influence the molecule's properties?
A2: [] The introduction of a trifluoromethylthio (CF3S) group onto the quinoline ring significantly affects the molecule's properties in several ways:
- Photophysical properties: Research [] shows that the presence of the CF3S group in 5-((trifluoromethyl)thio)indolo[1,2-a]quinoline-7-carbaldehydes leads to specific absorption and emission characteristics in the UV-visible and fluorescence spectra. This suggests potential applications in areas like fluorescent probes or materials science.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3aR,4R,5R,6aS)-2-oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1225580.png)


![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B1225586.png)
![5-fluoro-3-[(4-methoxyphenyl)sulfonylamino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1225587.png)
![ethyl 2-[[(Z)-2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1225588.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B1225590.png)
![2-[[2-(6-oxo-1-cyclohexa-2,4-dienylidene)-3H-1,3,4-oxadiazol-5-yl]thio]acetic acid (2,6-dimethylphenyl) ester](/img/structure/B1225592.png)
![2-[5-(4-Chlorophenyl)-1,3,5-dithiazinan-2-ylidene]-2-diethoxyphosphorylacetonitrile](/img/structure/B1225594.png)
![1-[3-(4-Phenylphenoxy)propyl]-1,2,4-triazole](/img/structure/B1225598.png)

![6-Methyl-indolo[1,2-c]quinazolin-12-ylamine](/img/structure/B1225601.png)